molecular formula C15H24N2O3S B350394 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine CAS No. 713096-31-2

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine

Cat. No.: B350394
CAS No.: 713096-31-2
M. Wt: 312.4g/mol
InChI Key: SPZAFRMQXINUSB-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine is a chemical compound with the molecular formula C15H24N2O3S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .

Preparation Methods

Chemical Reactions Analysis

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine can be compared with other piperazine derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of piperazine derivatives in various fields.

Properties

IUPAC Name

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-20-14-10-13(3)15(11-12(14)2)21(18,19)17-8-6-16(4)7-9-17/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZAFRMQXINUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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